
(S)-(-)-1-Phenyl-1-propanol structure and
stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (S)-(-)-1-Phenyl-1-propanol

Cat. No.: B1585879 Get Quote

An In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-propanol: Structure, Stereochemistry, and

Synthetic Protocols

Introduction: The Significance of a Chiral Synthon
(S)-(-)-1-Phenyl-1-propanol is a chiral secondary alcohol that serves as a cornerstone in

modern asymmetric synthesis. While its structure appears deceptively simple, the specific

spatial arrangement of its substituents around a single stereocenter makes it an invaluable

building block, or synthon, in the pharmaceutical and fine chemical industries.[1][2] Its utility is

fundamentally linked to the principles of chirality, where the three-dimensional architecture of a

molecule dictates its biological activity. In drug development, for instance, one enantiomer of a

chiral molecule may exhibit potent therapeutic effects, while its mirror image could be inert or

even toxic.[3] Consequently, the ability to synthesize enantiomerically pure compounds is

paramount, and (S)-(-)-1-Phenyl-1-propanol provides a critical starting point for introducing

this necessary stereochemical control.[1][3]

This guide offers a comprehensive technical overview of (S)-(-)-1-Phenyl-1-propanol, detailing

its structural and stereochemical properties, analytical characterization methods, and a field-

proven protocol for its stereoselective synthesis.
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Property Value

IUPAC Name (1S)-1-phenylpropan-1-ol[4]

Synonyms
(S)-(-)-alpha-Ethylbenzyl alcohol, (S)-1-

Phenylpropanol[5]

CAS Number 613-87-6[4][6]

Molecular Formula C₉H₁₂O[4]

Molecular Weight 136.19 g/mol [4][5]

Appearance Clear, colorless liquid[7]

Density 0.992 g/mL at 25 °C[5][6]

Boiling Point 94-95 °C at 10 mmHg[5][6]

Refractive Index (n20/D) 1.520[5][6]

Optical Activity ([α]20/D) -47° (c = 2.25 in hexane)[5]

PART 1: Molecular Structure and Stereochemistry
The defining feature of 1-phenyl-1-propanol is the chiral carbon atom—the carbon bonded to

the phenyl ring, the hydroxyl group, the ethyl group, and a hydrogen atom. This single

stereocenter gives rise to two non-superimposable mirror images, or enantiomers: (S)-(-)-1-
Phenyl-1-propanol and (R)-(+)-1-Phenyl-1-propanol.[8][9]

Assigning the (S) Configuration
The 'S' designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The

process involves assigning priorities to the four groups attached to the chiral center based on

atomic number.

-OH (Oxygen, Z=8): Highest priority (1).

-C₆H₅ (Carbon of phenyl ring, Z=6): Second priority (2), as it is bonded to three other

carbons.
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-CH₂CH₃ (Carbon of ethyl group, Z=6): Third priority (3), as it is bonded to one other carbon

and two hydrogens.

-H (Hydrogen, Z=1): Lowest priority (4).

When the molecule is oriented so that the lowest-priority group (-H) points away from the

viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This

arrangement is designated as Sinister, or (S).

Optical Activity: The Meaning of (-)
The (-) symbol, or levorotatory, is an experimentally determined property. It signifies that a

solution of this enantiomer rotates the plane of plane-polarized light to the left. It is crucial to

understand that the (S) or (R) designation is based on a set of rules and does not inherently

predict the direction of optical rotation. The correlation between the (S) configuration and (-)

rotation for 1-phenyl-1-propanol is a specific characteristic of this molecule.
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Caption: CIP priority assignment for (S)-(-)-1-Phenyl-1-propanol.
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PART 2: Analytical Characterization and Quality
Control
Confirming the identity, purity, and stereochemical integrity of (S)-(-)-1-Phenyl-1-propanol is
critical for its application. This is achieved through a combination of spectroscopic and

chromatographic techniques.

Spectroscopic Data Summary
Spectroscopic analysis provides the foundational evidence for the molecular structure.

Technique Key Observations

¹H NMR

Characteristic peaks include a triplet for the

methyl (-CH₃) protons, a multiplet for the

methylene (-CH₂) protons, a triplet for the

carbinol (-CH(OH)) proton, and multiplets for the

aromatic protons of the phenyl ring.[4][10]

¹³C NMR

Distinct signals for the methyl, methylene, and

methine carbons, as well as the aromatic

carbons. The carbon bearing the hydroxyl group

appears in the characteristic alcohol region.

IR Spectroscopy

A broad absorption band around 3300-3500

cm⁻¹ indicates the O-H stretching of the

hydroxyl group. C-H stretches for aromatic and

aliphatic groups appear around 3000-3100 cm⁻¹

and 2850-2960 cm⁻¹, respectively. C-O

stretching is observed around 1000-1200 cm⁻¹.

[4][11]

Mass Spectrometry

The mass spectrum shows the molecular ion

peak (M⁺) at m/z = 136. Key fragmentation

patterns often involve the loss of an ethyl group

or water.[4][12]

Protocol for Enantiomeric Purity Determination
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The most critical quality control parameter is the enantiomeric excess (ee), which quantifies the

purity of the (S)-enantiomer relative to the (R)-enantiomer. Chiral High-Performance Liquid

Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards

for this analysis.[13]

Objective: To determine the enantiomeric excess (ee) of a sample of (S)-(-)-1-Phenyl-1-
propanol.

Methodology: Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC)

Instrumentation: A supercritical fluid chromatograph equipped with a UV detector and a chiral

stationary phase column (e.g., Daicel CHIRALCEL OD).[13]

Sample Preparation:

Accurately prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in

methanol or isopropanol).

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic Conditions:

Column: Daicel CHIRALCEL OD[13]

Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., 4% methanol).[13]

Flow Rate: 3.0 mL/min[13]

Detection Wavelength: 220 nm[13]

Column Temperature: 35-40 °C (controlled)

Analysis Procedure:

Inject a racemic (50:50) standard of 1-phenyl-1-propanol to establish the retention times

for both the (R) and (S) enantiomers and confirm baseline separation.[13]

Inject the sample to be analyzed under the same conditions.
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Integrate the peak areas for both enantiomers in the resulting chromatogram.

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

A high-purity sample should show a large peak for the (S)-enantiomer and a minimal or

non-existent peak for the (R)-enantiomer.[13]

Causality and Self-Validation: This protocol is self-validating through the initial run of a racemic

standard. This step confirms that the chosen column and mobile phase are capable of

separating the enantiomers, providing confidence in the subsequent analysis of the target

sample. The choice of a polysaccharide-based chiral stationary phase like CHIRALCEL OD is

based on its proven efficacy in resolving a wide range of chiral alcohols through stereospecific

interactions.[14]

Sample Preparation CSP-SFC Analysis Data Processing

1. Prepare Sample
(1 mg/mL in Methanol)

2. Filter Sample
(0.45 µm filter)

3. Inject Racemic Standard
(Establish tR for R and S) 4. Inject Sample 5. Acquire Chromatogram 6. Integrate Peak Areas

(Area_S, Area_R)
7. Calculate ee%

= |(S-R)/(S+R)| * 100

Click to download full resolution via product page

Caption: Workflow for determining enantiomeric excess (ee).

PART 3: Stereoselective Synthesis
While racemic 1-phenyl-1-propanol can be readily synthesized via methods like the Grignard

reaction between bromobenzene and propionaldehyde or the reduction of propiophenone,

these approaches are insufficient for producing the enantiomerically pure (S)-form required for

specialized applications.[7][15] The key to producing (S)-(-)-1-Phenyl-1-propanol lies in

asymmetric synthesis, where a chiral influence directs the reaction to favor the formation of one

enantiomer over the other.

A highly effective and well-documented method is the catalytic enantioselective addition of

diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.[13][16]
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Protocol: Asymmetric Alkylation of Benzaldehyde
Objective: To synthesize (S)-(-)-1-Phenyl-1-propanol with high enantiomeric excess.

Reaction Scheme: Benzaldehyde + Diethylzinc --[(2S)-DAIB catalyst]--> (S)-1-Phenyl-1-

propanol

Materials:

Benzaldehyde

Diethylzinc (solution in hexanes or toluene)

(2S)-(-)-3-exo-(Dimethylamino)isoborneol [(2S)-DAIB] as the chiral catalyst

Anhydrous toluene

2 M Hydrochloric acid

Anhydrous sodium sulfate

Inert gas (Argon or Nitrogen)

Experimental Procedure:

Catalyst Preparation (In Situ):

To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous

toluene.

Add the chiral catalyst, (2S)-DAIB (typically 2-8 mol%).

Cool the solution to 0 °C in an ice bath.

Slowly add the diethylzinc solution via syringe. A white precipitate of the zinc-amino

alcohol complex may form. This complex is the active catalytic species. The formation of a

rigid chelate structure is crucial for creating a highly organized transition state that enables

efficient chiral induction.[16]
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Aldehyde Addition:

Slowly add benzaldehyde to the catalyst-diethylzinc mixture at 0 °C over 30-60 minutes.

Maintaining a low temperature is critical to maximize enantioselectivity by minimizing non-

catalyzed background reactions.

Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC

or GC).

Workup and Quenching:

Carefully quench the reaction by slowly adding 2 M aqueous hydrochloric acid at 0 °C.

This step protonates the resulting zinc alkoxide to yield the final alcohol product and

dissolves the zinc salts.

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it

twice with an organic solvent (e.g., diethyl ether or ethyl acetate).

Purification:

Combine the organic layers, wash with water and then brine, and dry over anhydrous

sodium sulfate.

Concentrate the solution under reduced pressure to remove the solvent.

Purify the crude product by distillation under reduced pressure (e.g., Kugelrohr apparatus)

to yield pure (S)-1-phenyl-1-propanol as a colorless oil.[13]

Trustworthiness and Rationale: This protocol, adapted from established literature, achieves

high yields (e.g., 97%) and excellent enantioselectivity (e.g., >95% ee).[13] The choice of (2S)-

DAIB as a catalyst is based on its ability to form a rigid bicyclic transition state with the zinc

reagent and the aldehyde, effectively shielding one face of the aldehyde's carbonyl group and

forcing the ethyl group from diethylzinc to add to the other face, thus producing the (S)-

enantiomer preferentially.
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1. Prepare Catalyst
(2S)-DAIB + Diethylzinc

in Toluene @ 0°C

2. Add Benzaldehyde
Slowly @ 0°C

3. Reaction Monitoring
(TLC or GC)

4. Quench Reaction
(2M HCl @ 0°C)

5. Extraction
(Diethyl Ether)

6. Dry and Concentrate
(Na₂SO₄, Rotovap)

7. Purify Product
(Vacuum Distillation)

(S)-(-)-1-Phenyl-1-propanol
(>95% ee)
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Caption: Stereoselective synthesis workflow.
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PART 4: Applications and Significance
The primary value of (S)-(-)-1-Phenyl-1-propanol lies in its role as a versatile chiral

intermediate.[5][17]

Pharmaceutical Synthesis: It is a key building block in the synthesis of more complex active

pharmaceutical ingredients (APIs). For example, it serves as an intermediate in the

production of the antidepressant agent Fluoxetine.[17] Its defined stereochemistry is

transferred to the final drug molecule, ensuring the desired pharmacological activity.

Flavor and Fragrance Industry: Chiral alcohols and their derivatives are widely used as

fragrance components. The different enantiomers of a chiral molecule often have distinct

scents. 1-Phenyl-1-propanol itself has a balsamic, floral fragrance and can be used in

perfumes.[7][18]

Asymmetric Catalysis: Derivatives of (S)-(-)-1-Phenyl-1-propanol can be used to create

chiral ligands for metal-catalyzed asymmetric reactions, further extending its utility in

producing other enantiomerically pure compounds.

PART 5: Safety and Handling
(S)-(-)-1-Phenyl-1-propanol is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4][5]

Standard laboratory safety precautions should be observed.

GHS Pictogram: GHS07 (Exclamation Mark)[5]

Hazard Statement: H302: Harmful if swallowed[4][5]

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Storage: Store in a cool, dry place below +30°C, away from incompatible materials.[6]

Conclusion
(S)-(-)-1-Phenyl-1-propanol is more than a simple chemical reagent; it is an enabling tool for

precision in chemical synthesis. Its well-defined three-dimensional structure provides a reliable

foundation for constructing complex, enantiomerically pure molecules that are vital to the
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pharmaceutical and fine chemical industries. A thorough understanding of its stereochemistry,

analytical validation methods, and the principles behind its asymmetric synthesis is essential

for any researcher or drug development professional aiming to leverage the power of chirality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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